1-{6-Bromo-2-methylthieno[2,3-d]pyrimidin-4-yl}azetidine
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Overview
Description
1-{6-Bromo-2-methylthieno[2,3-d]pyrimidin-4-yl}azetidine is a heterocyclic compound with a molecular formula of C10H10BrN3S and a molecular weight of 284.18 g/mol . This compound is characterized by the presence of a thieno[2,3-d]pyrimidine core, which is a fused ring system containing both sulfur and nitrogen atoms, and an azetidine ring, a four-membered nitrogen-containing ring. The bromine and methyl groups attached to the thieno[2,3-d]pyrimidine core further define its chemical structure .
Preparation Methods
The synthesis of 1-{6-Bromo-2-methylthieno[2,3-d]pyrimidin-4-yl}azetidine typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the thieno[2,3-d]pyrimidine core, followed by bromination and subsequent attachment of the azetidine ring. The reaction conditions often involve the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the reactions . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
1-{6-Bromo-2-methylthieno[2,3-d]pyrimidin-4-yl}azetidine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form sulfoxides or sulfones, and reduction reactions can modify the thieno[2,3-d]pyrimidine core.
Cyclization Reactions: The azetidine ring can participate in cyclization reactions to form larger ring systems.
Common reagents used in these reactions include halogenating agents, oxidizing agents like hydrogen peroxide, and reducing agents such as lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-{6-Bromo-2-methylthieno[2,3-d]pyrimidin-4-yl}azetidine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.
Industry: It is used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 1-{6-Bromo-2-methylthieno[2,3-d]pyrimidin-4-yl}azetidine involves its interaction with specific molecular targets. The thieno[2,3-d]pyrimidine core can interact with enzymes or receptors, modulating their activity. The azetidine ring may enhance the compound’s binding affinity and specificity. The exact pathways involved depend on the specific biological context and the target molecules .
Comparison with Similar Compounds
1-{6-Bromo-2-methylthieno[2,3-d]pyrimidin-4-yl}azetidine can be compared with other similar compounds, such as:
6-Bromo-1-isopropyl-5-methylthieno[2,3-d]pyrimidin-4(1H)-one: This compound has a similar thieno[2,3-d]pyrimidine core but differs in the substituents attached to the core.
1-{6-Bromo-2-methylthieno[2,3-d]pyrimidin-4-yl}piperidine: This compound has a piperidine ring instead of an azetidine ring, which may affect its chemical reactivity and biological activity.
The uniqueness of this compound lies in its specific combination of the thieno[2,3-d]pyrimidine core and the azetidine ring, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
4-(azetidin-1-yl)-6-bromo-2-methylthieno[2,3-d]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrN3S/c1-6-12-9(14-3-2-4-14)7-5-8(11)15-10(7)13-6/h5H,2-4H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BVGSQTXVXSPSFO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=C2C=C(SC2=N1)Br)N3CCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrN3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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